

# Discovery and development history of Faldaprevir (BI 201335)

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Discovery and Development of Faldaprevir (BI 201335)

# **Executive Summary**

Faldaprevir, also known as BI 201335, was an investigational second-generation, orally administered, direct-acting antiviral agent for the treatment of chronic hepatitis C virus (HCV) infection. Developed by Boehringer Ingelheim, it functioned as a potent and selective noncovalent competitive inhibitor of the HCV NS3/4A protease, an enzyme crucial for viral replication. Faldaprevir demonstrated robust antiviral activity against multiple HCV genotypes, particularly genotype 1, and progressed through extensive preclinical and clinical development, reaching Phase III trials. It was evaluated in combination with pegylated interferon and ribavirin (PegIFN/RBV) and in interferon-free regimens with other direct-acting antivirals. Despite showing promising efficacy and a generally manageable safety profile, its development was discontinued in 2014 due to the rapidly evolving HCV treatment landscape, which saw the emergence of more effective and convenient all-oral, interferon-free therapies. This guide provides a comprehensive technical overview of Faldaprevir's journey from discovery to its late-stage clinical evaluation.

## **Discovery and Preclinical Development**

The discovery of **Faldaprevir** originated from Boehringer Ingelheim's dedicated virology research program.[1] The development of direct-acting antivirals targeting specific viral enzymes was a paradigm shift from the standard-of-care interferon-based therapies. The HCV



NS3/4A protease, responsible for cleaving the viral polyprotein into functional non-structural proteins, was identified as a prime therapeutic target.[2][3]

**Faldaprevir** was designed as a peptidomimetic, noncovalent competitive inhibitor of the NS3/4A protease.[4][5] Preclinical evaluations confirmed its potent and selective activity.

## In Vitro Antiviral Activity

**Faldaprevir** demonstrated potent inhibitory activity against the NS3/4A proteases of multiple HCV genotypes and robustly inhibited viral RNA replication in replicon assays. Its activity was particularly high against genotypes 1a and 1b.

Table 1: In Vitro Activity of **Faldaprevir** (BI 201335)

| HCV<br>Genotype/Subt<br>ype | Assay Type              | Potency Metric   | Value (nM) | Reference(s) |
|-----------------------------|-------------------------|------------------|------------|--------------|
| Genotype 1a                 | Enzymatic<br>Inhibition | Kı               | 2.6        | [6],[5]      |
| Genotype 1b                 | Enzymatic<br>Inhibition | Ki               | 2.0        | [6],[5]      |
| Genotype 1a                 | Replicon Assay          | EC <sub>50</sub> | 6.5        | [4],[5]      |
| Genotype 1b                 | Replicon Assay          | EC <sub>50</sub> | 3.1        | [4],[5]      |

| Genotypes 2-6 | Enzymatic Inhibition | K<sub>i</sub> | 2 - 230 |[6],[5] |

#### **Preclinical Pharmacokinetics and ADME Profile**

**Faldaprevir** was optimized to have a favorable absorption, distribution, metabolism, and excretion (ADME) profile, predicting good pharmacokinetic properties in humans.[6][7] In vitro and animal studies highlighted its high metabolic stability and significant distribution to the liver, the target organ for HCV infection.[5][6][8]

Table 2: Preclinical ADME and Pharmacokinetic Profile of Faldaprevir



| Parameter              | Species/System                              | Result                                                               | Reference(s) |
|------------------------|---------------------------------------------|----------------------------------------------------------------------|--------------|
| Caco-2<br>Permeability | In vitro                                    | Good (8.7 × 10 <sup>-6</sup><br>cm/sec)                              | [8]          |
| Metabolic Stability    | Human, Rat, Monkey,<br>Dog Liver Microsomes | High (Predicted<br>Hepatic Clearance<br><19% of liver blood<br>flow) | [8]          |
| Oral Bioavailability   | Rat                                         | 29.1%                                                                | [8]          |
| Oral Bioavailability   | Monkey                                      | 25.5%                                                                | [8]          |
| Oral Bioavailability   | Dog                                         | 35.6%                                                                | [8]          |

| Liver to Plasma Ratio | Rat | High (Kp of 42) |[8] |

## **Experimental Protocols: Key Preclinical Assays**

- NS3/4A Protease Inhibition Assay (K<sub>i</sub> Determination): The inhibitory activity of **Faldaprevir** was measured using a full-length NS3-NS4A protease enzyme assay. The assay typically involves a fluorogenic substrate that, when cleaved by the protease, releases a fluorescent signal. The reaction is monitored in the presence of varying concentrations of the inhibitor to determine the concentration that inhibits 50% of the enzyme activity (IC<sub>50</sub>). The inhibition constant (K<sub>i</sub>) is then calculated from the IC<sub>50</sub> value using the Cheng-Prusoff equation, based on the substrate concentration and its Michaelis-Menten constant (Km).[6]
- HCV Replicon Assay (EC<sub>50</sub> Determination): To measure antiviral activity in a cellular context, a replicon system is used. This involves human hepatoma cells (e.g., Huh-7) that contain a subgenomic HCV RNA that self-replicates. These replicons often contain a reporter gene (e.g., luciferase). Cells are treated with various concentrations of Faldaprevir, and the level of HCV RNA replication is quantified by measuring the reporter gene activity or by RT-qPCR. The EC<sub>50</sub> is the concentration of the drug that reduces HCV RNA replication by 50%.[5]
- Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. Faldaprevir is added to the apical side, and its appearance on the basolateral side is



measured over time to determine the apparent permeability coefficient (Papp), predicting its potential for oral absorption.[8]

Faldaprevir Discovery and Preclinical Workflow.

## **Mechanism of Action**

The hepatitis C virus produces a single large polyprotein that must be processed into individual structural and non-structural (NS) proteins to form new, infectious virions.[9] The HCV NS3 protein, a serine protease, forms a stable heterodimer with its cofactor, NS4A. This NS3/4A protease complex is essential for viral replication, as it performs four crucial cleavages of the HCV polyprotein at the NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B junctions.[3]

**Faldaprevir** acts by directly binding to the active site of the NS3/4A protease. As a noncovalent, competitive inhibitor, it blocks access of the viral polyprotein to the enzyme's catalytic triad, thereby preventing proteolytic cleavage.[4][6] This inhibition halts the viral replication cycle, leading to a rapid decline in HCV RNA levels in infected individuals.



Click to download full resolution via product page

Mechanism of Action of **Faldaprevir** in the HCV Lifecycle.

## **Clinical Development**

**Faldaprevir** underwent a comprehensive clinical development program, progressing from Phase I to Phase III. The U.S. Food and Drug Administration (FDA) granted Fast Track designation for its development programs.[1]



#### **Pharmacokinetics in Humans**

Phase I studies established the pharmacokinetic profile of **Faldaprevir**. Following single oral doses, plasma concentrations peaked between 2 to 6 hours.[7][10] The half-life in HCV-infected patients was approximately 20 to 30 hours, supporting once-daily (QD) dosing.[10] **Faldaprevir** is a substrate of the CYP3A enzyme and an inhibitor of P-glycoprotein (P-gp), UDP-glucuronosyltransferase-1A1 (UGT1A1), and CYP2C9, indicating a potential for drug-drug interactions.[7][11] Urinary excretion is a negligible route of elimination (~0.1%).[10]

Table 3: Pharmacokinetic Parameters of Faldaprevir in Clinical Studies

| Study<br>Population         | Dose                          | T <sub>max</sub><br>(Median,<br>hours) | t <sub>1</sub> / <sub>2</sub> (hours) | Key Finding                                 | Reference(s |
|-----------------------------|-------------------------------|----------------------------------------|---------------------------------------|---------------------------------------------|-------------|
| Healthy<br>Male<br>Subjects | 4-1200 mg<br>(single<br>dose) | ~4                                     | N/A                                   | Assessed safety, tolerability, and PK       | [7]         |
| HCV-infected Patients       | 20-240 mg<br>QD               | 2 - 6                                  | ~20 - 30                              | Supraproporti<br>onal increase<br>with dose | [10]        |

| HCV-negative Subjects with Renal Impairment | 480 mg (single dose) |  $\sim$ 4 | N/A | Renal impairment did not significantly alter PK |[10] |

#### **Phase II Clinical Trials**

Multiple Phase II trials evaluated **Faldaprevir**'s efficacy and safety. The SILEN-C studies assessed **Faldaprevir** in combination with PegIFN/RBV in treatment-naïve genotype 1 patients, demonstrating significantly higher response rates than placebo.[4] The SOUND-C studies explored interferon-free regimens, combining **Faldaprevir** with the NS5B polymerase inhibitor deleobuvir (BI 207127), with or without ribavirin.[12][13] These trials showed high efficacy, particularly in patients with HCV genotype 1b.[12]

#### **Phase III Clinical Trials**



The extensive Phase III program for Faldaprevir included the STARTVerso and HCVerso trials.

- STARTVerso Trials: These trials evaluated Faldaprevir (120 mg or 240 mg once daily) plus PegIFN/RBV in various populations, including treatment-naïve, treatment-experienced, and HIV/HCV co-infected patients.[14][15][16] The trials consistently showed high rates of sustained virologic response (SVR), a marker for cure.[14][15]
- HCVerso Trials: This program was designed to evaluate an interferon-free regimen of Faldaprevir, deleobuvir, and ribavirin in treatment-naïve patients with genotype 1b infection.
   [12]

Table 4: Efficacy of Faldaprevir in Key Phase II/III Clinical Trials (SVR Rates)

| Trial Name                 | Patient<br>Population                    | Treatment<br>Regimen                     | SVR <sub>12</sub> Rate (%) | Reference(s) |
|----------------------------|------------------------------------------|------------------------------------------|----------------------------|--------------|
| SILEN-C1<br>(Phase IIb)    | Treatment-<br>Naïve (GT-1)               | Faldaprevir<br>240 mg QD +<br>PegIFN/RBV | 82-84%                     | [4]          |
| SOUND-C2<br>(Phase IIb)    | Treatment-Naïve<br>(GT-1b)               | Faldaprevir +<br>Deleobuvir +<br>RBV     | Up to 85%                  | [12],[13]    |
| STARTVerso1<br>(Phase III) | Treatment-Naïve<br>(GT-1)                | Faldaprevir 120<br>mg QD +<br>PegIFN/RBV | 79%                        | [10],[15]    |
| STARTVerso1<br>(Phase III) | Treatment-Naïve<br>(GT-1)                | Faldaprevir 240<br>mg QD +<br>PegIFN/RBV | 79%                        | [10]         |
| STARTVerso2<br>(Phase III) | Treatment-Naïve<br>(GT-1)                | Faldaprevir 120<br>mg QD +<br>PegIFN/RBV | 73%                        | [14]         |
| STARTVerso3<br>(Phase III) | Treatment-<br>Experienced<br>(Relapsers) | Faldaprevir +<br>PegIFN/RBV              | 70%                        | [14]         |



| STARTVerso4 (Phase III) | HIV/HCV Co-infected (GT-1) | **Faldaprevir** + PegIFN/RBV | 74% (SVR<sub>4</sub>) |[14] |

## **Safety and Tolerability**

Across the clinical trial program, **Faldaprevir** was generally well-tolerated. When combined with PegIFN/RBV, the adverse events were generally mild and manageable.[14] Common adverse events included nausea, fatigue, diarrhea, headache, mild rash, and transient, unconjugated hyperbilirubinemia (jaundice).[4][14]

## **Experimental Protocols: Clinical Trial Design**

- STARTVerso1 Trial Methodology: This was a Phase III, randomized, double-blind, placebocontrolled trial in 652 treatment-naïve patients with chronic HCV genotype-1.[15]
  - Randomization: Patients were randomized to one of three arms: Faldaprevir 120 mg QD,
    Faldaprevir 240 mg QD, or placebo, all in combination with PegIFN/RBV.
  - Treatment Duration: Faldaprevir or placebo was given for 12 weeks. The total duration of PegIFN/RBV therapy (24 or 48 weeks) was guided by response-guided therapy criteria, specifically early treatment success (ETS), defined as HCV RNA below the limit of quantification at week 4 and undetectable at week 8.[15]
  - Primary Endpoint: The primary endpoint was sustained virologic response 12 weeks after the end of treatment (SVR<sub>12</sub>).[15]





Click to download full resolution via product page

Faldaprevir Clinical Development Pipeline.

#### **Viral Resistance**

As with other direct-acting antivirals, treatment with **Faldaprevir** could lead to the selection of resistance-associated variants (RAVs). Virologic breakthrough during monotherapy was common and associated with the emergence of mutations in the NS3 protease region.[17]

- Key Mutations: The predominant RAVs observed were R155K in patients with genotype 1a and D168V in patients with genotype 1b.[4][17]
- Impact on Sensitivity: These mutations conferred a significant reduction in sensitivity to
  Faldaprevir. The D168V mutation generally resulted in a greater loss of sensitivity than the



R155K mutation.[17]

 Clinical Setting: In triple therapy with PegIFN/RBV, rates of virologic breakthrough and the emergence of resistance were substantially lower compared to Faldaprevir monotherapy.
 [17]

Table 5: Key **Faldaprevir** Resistance-Associated Variants

| HCV Genotype | Mutation | Fold-Change in<br>Sensitivity (EC50) | Reference(s) |
|--------------|----------|--------------------------------------|--------------|
| Genotype 1a  | R155K    | 330-fold reduction                   | [17]         |

| Genotype 1b | D168V | 1,800-fold reduction |[17] |

## **Discontinuation of Development**

In June 2014, Boehringer Ingelheim announced the discontinuation of the development of **Faldaprevir** and its withdrawal of all regulatory filings.[18] This strategic decision was not based on safety concerns but on the "significantly and rapidly evolved" HCV treatment landscape.[18]

The approval and launch of Gilead Sciences' sofosbuvir (an NS5B polymerase inhibitor) in late 2013, followed by other highly effective, all-oral, interferon-free regimens, had fundamentally changed the standard of care. These new therapies offered shorter treatment durations, higher cure rates across multiple genotypes, and avoided the significant side effects associated with interferon. **Faldaprevir**, which was primarily developed for an interferon-based regimen, was unlikely to be competitive in this new market.

## Conclusion

**Faldaprevir** (BI 201335) represents a well-characterized, second-generation HCV NS3/4A protease inhibitor that showed significant promise in clinical trials. Its development provided valuable insights into direct-acting antiviral therapy, particularly regarding efficacy, resistance pathways, and the potential for interferon-free regimens. While it never reached the market, its journey underscores the remarkable pace of innovation in HCV drug development, where the rapid emergence of superior therapeutic options can quickly render even advanced-stage drug



candidates obsolete. The comprehensive preclinical and clinical data generated for **Faldaprevir** remain a valuable resource for researchers in virology and drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Boehringer Ingelheim's Lead Hepatitis C Compound Moves into Phase 3 the First Within the BI HCV Portfolio [prnewswire.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Faldaprevir for the Treatment of Hepatitis C PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of BI 201335, a C-Terminal Carboxylic Acid Inhibitor of the Hepatitis C Virus NS3-NS4A Protease PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety, tolerability, and pharmacokinetics of faldaprevir after single increasing doses in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-species absorption, metabolism, distribution and pharmacokinetics of BI 201335, a potent HCV genotype 1 NS3/4A protease inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. History and progress of antiviral drugs: From acyclovir to direct-acting antiviral agents (DAAs) for Hepatitis C | Medicina Universitaria [elsevier.es]
- 10. Pharmacokinetics, Safety, and Tolerability of Faldaprevir in Patients with Renal Impairment PMC [pmc.ncbi.nlm.nih.gov]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. Efficacy and Safety of Faldaprevir, Deleobuvir, and Ribavirin in Treatment-Naive Patients with Chronic Hepatitis C Virus Infection and Advanced Liver Fibrosis or Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]



- 15. Boehringer Ingelheim's Faldaprevir-Based Treatment Regimen Achieved Viral Cure in up to 80 per cent of Patients with Hepatitis C in Phase 3 Pivotal Trial(1) [prnewswire.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Viral Resistance in Hepatitis C Virus Genotype 1-Infected Patients Receiving the NS3 Protease Inhibitor Faldaprevir (BI 201335) in a Phase 1b Multiple-Rising-Dose Study PMC [pmc.ncbi.nlm.nih.gov]
- 18. biopharmadive.com [biopharmadive.com]
- To cite this document: BenchChem. [Discovery and development history of Faldaprevir (BI 201335)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607408#discovery-and-development-history-of-faldaprevir-bi-201335]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com